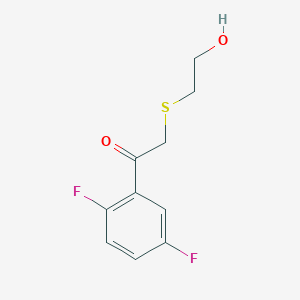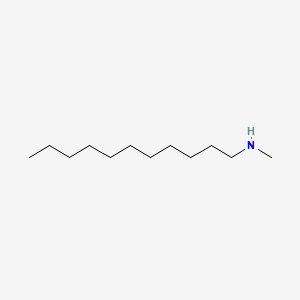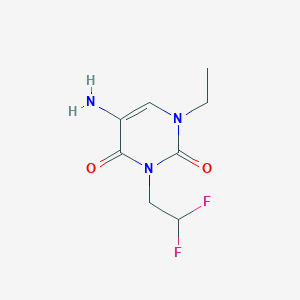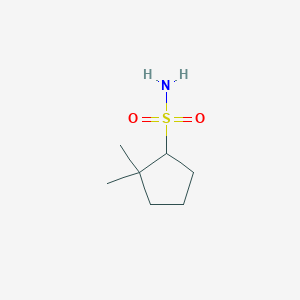
3-(4-Methoxyphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2. It is a derivative of aniline, where the aniline core is substituted with a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)aniline typically involves the reduction of 1-methoxy-4-(4-nitrophenoxy)benzene. This reduction can be carried out using platinum on carbon (Pt/C) as a catalyst under a hydrogen atmosphere. The reaction mixture is usually shaken under a hydrogen atmosphere at 50 psi for 18 hours. The resulting product is then filtered and concentrated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to the laboratory methods. The use of efficient catalysts and optimized reaction conditions are crucial for industrial synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aniline group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pt/C is commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various aniline derivatives.
Scientific Research Applications
3-(4-Methoxyphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)aniline involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)aniline: Similar in structure but with different substitution patterns.
4-(3-Methoxyphenoxy)aniline: Another isomer with the methoxy group in a different position.
4-(4-Chlorophenoxy)aniline: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
105903-05-7 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H13NO2/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9H,14H2,1H3 |
InChI Key |
YWHQDIKEXSFCGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)


![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)



